4-(benzyloxy)-3-(tert-butyl)benzaldehyde
Description
4-(Benzyloxy)-3-(tert-butyl)benzaldehyde is a substituted benzaldehyde derivative characterized by a benzyloxy group at the 4-position and a bulky tert-butyl group at the 3-position of the aromatic ring. This compound is widely utilized in organic synthesis, particularly as an intermediate in the preparation of pharmaceuticals, agrochemicals, and materials science applications. Its structural features, including the electron-donating benzyloxy group and sterically hindering tert-butyl substituent, influence its reactivity and interactions with biological targets. For example, derivatives of this compound have shown enhanced DNA-binding properties compared to analogs with methoxy or smaller alkyl groups .
Properties
Molecular Formula |
C18H20O2 |
|---|---|
Molecular Weight |
268.3 g/mol |
IUPAC Name |
3-tert-butyl-4-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C18H20O2/c1-18(2,3)16-11-15(12-19)9-10-17(16)20-13-14-7-5-4-6-8-14/h4-12H,13H2,1-3H3 |
InChI Key |
CJDIJPQOXKSHME-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)C=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzyloxy)-3-(tert-butyl)benzaldehyde typically involves the protection of hydroxyl groups and subsequent functionalization. One common method is the partial oxidation of 4-tert-butyltoluene using hydrogen peroxide in glacial acetic acid, catalyzed by bromide ions in combination with cobalt (II) acetate or cerium (III) acetate . Another method involves bromination, benzyl protection, and halogen exchange reactions starting from 4-tert-octylphenol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the methods mentioned above can be scaled up for industrial applications, with appropriate optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(benzyloxy)-3-(tert-butyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The benzylic position is particularly reactive and can be oxidized to form carboxyl groups.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzyloxy and tert-butyl groups can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
4-(benzyloxy)-3-(tert-butyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the production of dyes, flavor, and fragrance compounds.
Mechanism of Action
The mechanism of action of 4-(benzyloxy)-3-(tert-butyl)benzaldehyde depends on its specific application. In enzyme inhibition studies, it may interact with the active site of the enzyme, blocking substrate access. In synthetic chemistry, its reactivity is influenced by the electron-donating and steric effects of the benzyloxy and tert-butyl groups, which can stabilize intermediates and transition states.
Comparison with Similar Compounds
Substituent Effects on Reactivity
- 4-(Benzyloxy)-3-methoxybenzaldehyde : Replacing the tert-butyl group with a methoxy group reduces steric hindrance and alters electronic properties. This substitution decreases DNA-binding affinity, as observed in molecular docking studies, where the tert-butyl group enhances hydrophobic interactions with DNA grooves .
- 3-(Benzyloxy)benzaldehyde : Shifting the benzyloxy group to the 3-position diminishes planarity and disrupts conjugation with the aldehyde, leading to weaker π-π stacking interactions in DNA complexes .
- 4-[3-(Bromomethyl)benzyloxy]-3-methoxybenzaldehyde : Introducing a bromomethyl group at the benzyloxy side chain (evidence 15) increases electrophilicity, making it suitable for nucleophilic substitution reactions, unlike the inert tert-butyl group in the target compound .
Steric and Thermodynamic Properties
DNA-Binding Efficiency
- 4-(Benzyloxy)-3-(tert-butyl)benzaldehyde derivatives exhibit superior DNA-binding due to optimal hydrophobic (tert-butyl) and π-π (benzyloxy) interactions. In contrast, methoxy analogs show 20–30% reduced binding affinity in docking studies .
- Natural benzaldehydes (e.g., 4-hydroxy-3-(3-methylbut-2-en-1-yl)-benzaldehyde) from Aspergillus terreus demonstrate anti-inflammatory activity via MAPK pathway inhibition but lack DNA-targeting capabilities, highlighting divergent biological roles .
Antimicrobial and Antioxidant Potential
- Azo-thiazolidinone derivatives synthesized from 4-(benzyloxy)-3-(4-bromophenylazo)benzaldehyde (compound 2 in evidence 6) show moderate antimicrobial activity (MIC: 8–32 µg/mL) against S. aureus and E. coli, attributed to the azo linkage’s redox activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
